molecular formula C14H18N2 B14007220 (3R,4R)-1-benzyl-3-methylpiperidine-4-carbonitrile

(3R,4R)-1-benzyl-3-methylpiperidine-4-carbonitrile

Cat. No.: B14007220
M. Wt: 214.31 g/mol
InChI Key: SQZXLXJCTKIWBA-JSGCOSHPSA-N
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Description

(3R,4R)-1-benzyl-3-methylpiperidine-4-carbonitrile is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-benzyl-3-methylpiperidine-4-carbonitrile typically involves several steps. One common method includes the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. Subsequent hydrolysis of the partially reduced product yields 1-benzyl-4-methylpiperidin-3-one, which undergoes reductive amination with methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol .

Industrial Production Methods

Industrial production of this compound often involves the resolution of racemic mixtures using di-p-toluoyl-L-tartaric acid to obtain the desired (3R,4R)-enantiomer. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-benzyl-3-methylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve solvents like methanol, ethanol, or water, and may require catalysts such as palladium on carbon .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

(3R,4R)-1-benzyl-3-methylpiperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders and as an analgesic.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3R,4R)-1-benzyl-3-methylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3R,4R)-1-benzyl-3-methylpiperidine-4-carbonitrile lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

(3R,4R)-1-benzyl-3-methylpiperidine-4-carbonitrile

InChI

InChI=1S/C14H18N2/c1-12-10-16(8-7-14(12)9-15)11-13-5-3-2-4-6-13/h2-6,12,14H,7-8,10-11H2,1H3/t12-,14-/m0/s1

InChI Key

SQZXLXJCTKIWBA-JSGCOSHPSA-N

Isomeric SMILES

C[C@H]1CN(CC[C@H]1C#N)CC2=CC=CC=C2

Canonical SMILES

CC1CN(CCC1C#N)CC2=CC=CC=C2

Origin of Product

United States

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